Cas no 1806525-89-2 (1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one)

1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one is a brominated aromatic ketone compound featuring both bromo and cyano functional groups, which enhance its reactivity in synthetic applications. The presence of two bromine atoms at distinct positions allows for selective substitution reactions, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The electron-withdrawing cyano group further stabilizes the molecule while facilitating nucleophilic aromatic substitution. Its well-defined structure ensures consistent performance in cross-coupling reactions and other transformations. This compound is particularly valuable in medicinal chemistry for constructing complex heterocyclic frameworks due to its bifunctional reactivity.
1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one structure
1806525-89-2 structure
商品名:1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one
CAS番号:1806525-89-2
MF:C10H7Br2NO
メガワット:316.976680994034
CID:4978427

1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one 化学的及び物理的性質

名前と識別子

    • 1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one
    • インチ: 1S/C10H7Br2NO/c11-5-9(14)3-7-1-2-8(6-13)10(12)4-7/h1-2,4H,3,5H2
    • InChIKey: KYMUMPWDWVVPPS-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C#N)C=CC(=C1)CC(CBr)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 258
  • トポロジー分子極性表面積: 40.9
  • 疎水性パラメータ計算基準値(XlogP): 2.7

1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013014843-1g
1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one
1806525-89-2 97%
1g
1,490.00 USD 2021-06-25
Alichem
A013014843-500mg
1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one
1806525-89-2 97%
500mg
863.90 USD 2021-06-25
Alichem
A013014843-250mg
1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one
1806525-89-2 97%
250mg
475.20 USD 2021-06-25

1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one 関連文献

1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-oneに関する追加情報

Comprehensive Overview of 1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one (CAS No. 1806525-89-2)

1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one (CAS No. 1806525-89-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated and cyanated derivative of propanone is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the 3-bromo-4-cyanophenyl moiety and the 3-bromopropan-2-one backbone, make it a versatile building block in medicinal chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

The compound's CAS number 1806525-89-2 serves as a unique identifier in chemical databases, ensuring precise tracking in global supply chains. With the growing demand for high-purity chemical intermediates, 1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one has become a focal point for manufacturers specializing in custom synthesis and contract research organizations (CROs). Its applications extend to material science, where it contributes to the development of advanced polymers with tailored electronic properties.

Recent trends in green chemistry have spurred interest in optimizing the synthesis of 1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one to minimize environmental impact. Innovations in catalytic bromination and solvent-free reactions are being explored to enhance the compound's sustainability profile. These advancements align with the pharmaceutical industry's push toward EcoScale-compliant processes, addressing concerns about waste generation and energy consumption.

Analytical characterization of CAS 1806525-89-2 typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography to verify purity and structural integrity. The compound's stability under various storage conditions is a critical consideration for logistics providers, with studies focusing on optimal packaging solutions for temperature-sensitive chemicals. These factors contribute to its reliable performance in multi-step synthetic routes.

In the context of precision medicine, derivatives of 1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one are being investigated for their potential to modulate specific biological targets. Computational chemistry approaches, including molecular docking simulations, have revealed promising interactions with disease-relevant proteins. This has positioned the compound as a valuable scaffold in fragment-based drug design, particularly for challenging therapeutic areas like neurodegenerative disorders.

The global market for specialty chemicals like 1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one is projected to grow steadily, driven by increasing R&D investments in biopharmaceuticals and electronic materials. Quality control standards such as ICH guidelines and GMP compliance are becoming increasingly important for suppliers, reflecting the compound's expanding role in regulated applications. Continuous process improvements and scale-up strategies are being developed to meet the evolving needs of industrial partners.

From a regulatory perspective, proper handling procedures for 1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one emphasize standard laboratory safety protocols. Material Safety Data Sheets (MSDS) provide comprehensive guidance on personal protective equipment (PPE) requirements and first-aid measures, ensuring safe utilization across research and production environments. These precautions align with international workplace safety standards while facilitating the compound's integration into diverse synthetic workflows.

Emerging applications in catalysis research have revealed novel roles for CAS 1806525-89-2 derivatives as ligands in transition metal complexes. These findings open new possibilities in asymmetric synthesis, particularly for constructing chiral centers in complex natural products. The compound's bifunctional nature allows for selective modifications, making it a powerful tool in diversity-oriented synthesis strategies that are revolutionizing modern chemical libraries.

Technological advancements in continuous flow chemistry are being adapted for the production of 1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one, offering advantages in reaction control and scalability. These methods complement traditional batch processes, providing researchers with flexible options depending on their specific project requirements. The integration of process analytical technology (PAT) further enhances quality assurance throughout manufacturing operations.

As the scientific community continues to explore the potential of 1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one, its importance as a strategic intermediate is expected to grow. Collaborative efforts between academia and industry are driving innovation in its applications, from medicinal chemistry to functional materials. With proper handling and responsible use, this compound will remain a valuable asset in advancing chemical research and development across multiple disciplines.

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